Penetratin-Arg

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

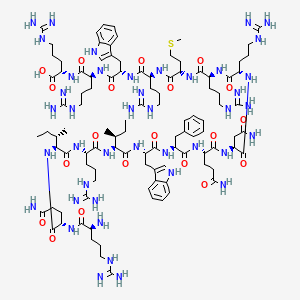

Molecular Formula |

C104H168N42O20S |

|---|---|

Molecular Weight |

2358.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C104H168N42O20S/c1-6-54(3)80(146-90(158)70(36-38-78(107)148)132-82(150)61(105)26-15-40-123-98(109)110)95(163)139-68(33-20-45-128-103(119)120)89(157)145-81(55(4)7-2)96(164)144-75(50-58-53-131-63-28-14-12-25-60(58)63)93(161)141-73(48-56-22-9-8-10-23-56)91(159)137-69(35-37-77(106)147)87(155)143-76(51-79(108)149)94(162)136-65(30-17-42-125-100(113)114)83(151)133-64(29-16-41-124-99(111)112)84(152)138-71(39-47-167-5)88(156)134-67(32-19-44-127-102(117)118)86(154)142-74(49-57-52-130-62-27-13-11-24-59(57)62)92(160)135-66(31-18-43-126-101(115)116)85(153)140-72(97(165)166)34-21-46-129-104(121)122/h8-14,22-25,27-28,52-55,61,64-76,80-81,130-131H,6-7,15-21,26,29-51,105H2,1-5H3,(H2,106,147)(H2,107,148)(H2,108,149)(H,132,150)(H,133,151)(H,134,156)(H,135,160)(H,136,162)(H,137,159)(H,138,152)(H,139,163)(H,140,153)(H,141,161)(H,142,154)(H,143,155)(H,144,164)(H,145,157)(H,146,158)(H,165,166)(H4,109,110,123)(H4,111,112,124)(H4,113,114,125)(H4,115,116,126)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)/t54-,55-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,80-,81-/m0/s1 |

InChI Key |

KFTMESQVTVJMKC-SSCHLACESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

How does Penetratin-Arg cross the cell membrane?

An in-depth technical guide for researchers, scientists, and drug development professionals on the cellular translocation mechanisms of Penetratin, an arginine-rich cell-penetrating peptide (CPP).

Penetratin (sequence: RQIKIWFQNRRMKWKK) is a 16-amino acid peptide derived from the Antennapedia homeodomain.[1] Its potent ability to cross cell membranes is largely attributed to its cationic and amphipathic nature, particularly its high content of arginine residues. The cellular uptake of Penetratin is not governed by a single mechanism but rather by a complex interplay of multiple pathways, primarily categorized into direct translocation and endocytosis. The prevalence of each pathway is highly dependent on factors such as peptide concentration, the nature of any attached cargo, and the specific cell type being studied.[2][3]

Initial Electrostatic Interaction

The first step in Penetratin's journey into the cell is the electrostatic interaction between the positively charged guanidinium groups of its arginine residues and the negatively charged components of the cell surface.[3] These interactions primarily involve heparan sulfate proteoglycans (HSPGs) and the phosphate head groups of membrane phospholipids. Solid-state NMR studies have confirmed that arginine sidechains in Penetratin form close contacts and bidentate hydrogen bonds with lipid phosphates, an interaction that is stronger and more structurally significant than that of lysine residues and is critical for subsequent translocation events.

The Dual-Pathway Model of Entry

Following initial membrane binding, Penetratin can enter the cell via two main routes: energy-independent direct translocation across the plasma membrane or an energy-dependent process of endocytosis.[1][3] Studies have consistently shown that at low micromolar concentrations (e.g., < 2 µM), Penetratin favors direct translocation, resulting in a diffuse cytosolic distribution.[2] At higher concentrations, the primary mechanism shifts to endocytosis, which leads to the peptide's accumulation in vesicular structures within the cytoplasm.[2][3]

Direct Translocation

Direct translocation is an energy-independent process where the peptide traverses the lipid bilayer to enter the cytosol directly. This mechanism is more probable at lower peptide concentrations.[1][2] Several models have been proposed to explain this phenomenon.

-

Inverted Micelle Formation: An early model suggested that after accumulating on the membrane surface, Penetratin induces a local membrane curvature, leading to the formation of an inverted micelle.[1][3] The peptide is encapsulated within this structure, which then diffuses across the bilayer and releases its contents into the cytoplasm.[3]

-

Pore Formation / Membrane Destabilization: There is substantial evidence that arginine-rich peptides can transiently destabilize the membrane, creating transient, water-filled pores. The peptide then translocates through these pores. This process is thought to be driven by the strong interactions between arginine residues and lipid headgroups, which locally disrupt the bilayer structure.

Endocytosis

At higher concentrations, or when attached to large cargo, Penetratin is predominantly internalized via endocytosis.[1] This is an active, energy-dependent process involving the formation of intracellular vesicles. Inhibition of this process by low temperature or ATP depletion blocks peptide uptake.[4] Several endocytic routes may be involved simultaneously:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often implicated in the uptake of arginine-rich CPPs.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

-

Caveolae/Lipid-Raft Mediated Endocytosis: This route involves cholesterol-rich membrane microdomains called caveolae. Depletion of membrane cholesterol has been shown to inhibit Penetratin uptake, indicating the involvement of these lipid rafts.

Once internalized, the peptide is sequestered within endosomes and must escape into the cytosol to reach its intracellular targets, a step that remains a significant barrier for efficient cargo delivery.

Quantitative Analysis of this compound Uptake

Quantifying the uptake of Penetratin is crucial for its application in drug delivery. Different methodologies yield varying results, but a general consensus has emerged regarding its concentration-dependent behavior.

Table 1: Concentration-Dependent Uptake Mechanism of Penetratin

| Peptide Concentration | Primary Uptake Mechanism | Cellular Distribution | Key Characteristics |

|---|---|---|---|

| Low (< 2 µM) | Direct Translocation | Diffuse (Cytosol & Nucleus) | Energy-independent; rapid entry.[2] |

| High (> 2 µM) | Endocytosis | Punctate (Vesicular) | Energy-dependent; slower uptake kinetics.[2][5] |

| > 10 µM | Rapid Cytoplasmic Entry | Diffuse (Cytosol & Nucleus) | A rapid entry mechanism, potentially involving macropinocytosis, is observed for some arginine-rich CPPs at high concentrations.[6] |

Table 2: Comparative Cellular Uptake Data for Penetratin and Analogs

| Peptide | Cell Line | Incubation Conditions | Relative Uptake Efficiency (%) (Mean ± SD) | Measurement Method |

|---|---|---|---|---|

| Pen(desMet) (Control) | A-431 | 5 µM, 90 min, 37°C | 100 | Flow Cytometry |

| Aza-Gly⁹-Pen(desMet) | A-431 | 5 µM, 90 min, 37°C | ~125* | Flow Cytometry |

| Aza-Gly¹⁰-Pen(desMet) | A-431 | 5 µM, 90 min, 37°C | ~140** | Flow Cytometry |

| FITC-Penetratin | CHO-K1 | 15 µM, 60 min, 37°C | ~14,000 (MFI) | Flow Cytometry[7] |

| FITC-Oct4-PTD | CHO-K1 | 15 µM, 60 min, 37°C | ~20,000 (MFI) | Flow Cytometry[7] |

*p < 0.05, **p < 0.01 relative to control. Data adapted from reference[8]. MFI = Mean Fluorescence Intensity.

Key Experimental Methodologies

A combination of techniques is required to fully characterize the uptake mechanism of this compound.

Protocol for Quantification of Cellular Uptake by Flow Cytometry

This method quantifies the total fluorescence associated with a cell population after incubation with a fluorescently labeled peptide.

-

Cell Preparation: Seed cells (e.g., HeLa, CHO-K1) in 12- or 24-well plates at a density of 0.8-2 x 10⁵ cells/well, 24 hours prior to the experiment.[4][9]

-

Peptide Incubation: Wash cells with Phosphate-Buffered Saline (PBS). Add the fluorescently labeled Penetratin (e.g., FITC-Penetratin) diluted in serum-free medium to the desired final concentration (e.g., 2.5 - 15 µM).[7] Incubate for a defined period (e.g., 60-90 minutes) at 37°C.[7][8]

-

Removal of Surface-Bound Peptide: Aspirate the peptide solution. Wash cells twice with PBS. To remove non-specifically bound peptide from the cell surface, wash once with a heparin solution (100 µg/mL in PBS) or perform a brief trypsin treatment.[7]

-

Cell Detachment: Detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to FACS tubes.

-

Data Acquisition: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity (e.g., in the FL-1 channel for FITC). Gate on the live cell population based on forward and side scatter.

-

Analysis: Quantify uptake by calculating the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to untreated control cells.[7]

Protocol for Visualization of Cellular Internalization by Confocal Microscopy

This technique provides spatial information on the subcellular localization of the peptide.

-

Cell Preparation: Seed cells (e.g., HEK293, HeLa) on sterile glass coverslips placed in multi-well plates (e.g., 12-well) 24 hours before the experiment to allow for adherence.[4][10]

-

Peptide Incubation: Wash cells with PBS and incubate with fluorescently labeled Penetratin (e.g., Rhodamine-Penetratin) at the desired concentration in medium for a specific time (e.g., 30-60 minutes) at 37°C.[10]

-

Washing: Remove the peptide solution and wash the cells three times with cold PBS to stop uptake and remove extracellular peptide.[10]

-

Live-Cell Imaging (Recommended): Mount the coverslip onto a slide with a drop of medium. Immediately visualize under a confocal microscope to observe the peptide's distribution in living cells, avoiding fixation artifacts.[4]

-

Fixed-Cell Imaging (Optional): For fixation, add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[10] Wash twice with PBS. Optionally, counterstain nuclei with DAPI or Hoechst. Mount the coverslip onto a slide using an appropriate mounting medium.

-

Image Acquisition: Acquire z-stack images using a confocal microscope with appropriate laser lines and emission filters for the fluorophores used. Analyze images to determine subcellular localization (e.g., diffuse cytosolic vs. punctate vesicular).

Protocol for Studying Peptide-Membrane Interaction using Giant Unilamellar Vesicles (GUVs)

GUVs are cell-sized model membranes used to study direct peptide-lipid interactions in a controlled, cell-free environment.

-

GUV Formation by Electroformation: Prepare a lipid solution (e.g., POPC/POPG 9:1 mol/mol) in chloroform.[11] Deposit a thin film of the lipid solution onto indium tin oxide (ITO)-coated glass slides. Assemble the slides to form a chamber and fill with a sucrose solution. Apply an AC electric field for 2-3 hours to induce the formation of GUVs.[12]

-

GUV Harvest: Gently aspirate the GUV-containing solution from the chamber.

-

Interaction Assay: Prepare an imaging chamber. Add the GUV suspension. To visualize leakage, GUVs can be prepared with an encapsulated fluorescent dye like calcein.[11]

-

Microscopy: Add the Penetratin solution to the chamber while observing the GUVs under a confocal microscope in real-time.[13]

-

Data Analysis: Monitor for peptide binding to the GUV membrane (if the peptide is labeled), changes in vesicle shape, and the release of encapsulated dye (indicated by a decrease in intra-vesicular fluorescence), which signifies membrane permeabilization.[11]

Visualizations of Pathways and Workflows

References

- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification – Département de Chimie de l'ENS [chimie.ens.fr]

- 3. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular internalization kinetics of (luciferin-)cell-penetrating peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cell-penetrating Peptide Derived from Human Lactoferrin with Conformation-dependent Uptake Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the Interaction of a Novel Semi-Synthetic Peptide with Model Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Single GUV Method for Revealing the Action of Cell-Penetrating Peptides in Biomembranes | Springer Nature Experiments [experiments.springernature.com]

The Role of Arginine in Penetratin's Cellular Entry: A Structure-Activity Relationship Analysis

A Technical Guide for Researchers and Drug Development Professionals

The cell-penetrating peptide Penetratin, derived from the Antennapedia homeodomain, has been a subject of intense research for its ability to traverse cellular membranes and deliver a variety of cargo molecules. A key determinant of its efficacy lies in its amino acid composition, particularly the presence and arrangement of cationic residues. This technical guide delves into the critical structure-activity relationship (SAR) of Penetratin and its arginine-substituted analogs, providing a comprehensive overview of how modifications to this pivotal amino acid impact cellular uptake, mechanism of entry, and potential cytotoxicity. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to equip researchers with the foundational knowledge to harness and optimize Penetratin-based delivery systems.

The Primacy of Arginine in Cellular Uptake

The cationic nature of Penetratin, conferred by its lysine and arginine residues, is fundamental to its initial interaction with the negatively charged cell surface. However, extensive research has demonstrated that arginine's guanidinium group is uniquely effective in facilitating cellular entry compared to the primary amine of lysine. This superiority is attributed to the guanidinium group's ability to form bidentate hydrogen bonds with negatively charged groups like phosphates, sulfates, and carboxylates on the cell surface, leading to more stable interactions.[1][2][3]

Studies comparing Penetratin with analogs where lysines are substituted with arginines (PenArg) consistently show enhanced cellular uptake.[4][5] Conversely, replacing arginines with lysines (PenLys) or other residues markedly decreases internalization efficiency.[4][6] This underscores that the specific chemical nature of the cationic side chain, and not just the net positive charge, is a critical factor in the peptide's translocation capabilities. The arginine content directly influences eukaryotic cell uptake efficiency, antimicrobial activity, and even cell viability.[7]

Quantitative Analysis of Cellular Uptake for Penetratin Analogs

The following table summarizes quantitative data from various studies, comparing the cellular uptake of Penetratin and its arginine-modified analogs. It is important to note that direct comparison across different studies can be challenging due to variations in cell lines, peptide concentrations, and experimental methodologies.

| Peptide Sequence/Analog | Cell Line | Concentration | Uptake Efficiency (relative to control/penetratin) | Key Findings & Citations |

| Penetratin | CHO-K1 | 1-10 µM | Baseline | Serves as a reference for comparison.[4][8] |

| PenArg (Lys to Arg) | CHO-K1 | 1-10 µM | Increased | Significantly higher uptake compared to Penetratin, demonstrating the benefit of a higher arginine content.[4][8] |

| PenLys (Arg to Lys) | CHO-K1 | 1-10 µM | Decreased | Markedly lower uptake than Penetratin, highlighting the inferior translocation capacity of lysine.[4][8] |

| Alanine-substituted basic residues | Human cells | Not specified | Markedly decreased | Individual alanine substitutions of the basic residues in Penetratin led to a significant reduction in cell internalization ability.[6] |

| Truncated Penetratin (residues 52-58) | Human cells | Not specified | Sufficient for efficient translocation | The C-terminal segment containing Arg-Arg-Met-Lys-Trp-Lys-Lys was found to be necessary and sufficient for cell membrane translocation.[6] |

Mechanisms of Cellular Entry: The Influence of Arginine

Penetratin and its analogs utilize multiple pathways to enter cells, broadly categorized as direct translocation across the plasma membrane and various forms of endocytosis.[9][10][11] The prevalence of one mechanism over another is dependent on factors such as peptide concentration, cell type, and importantly, the peptide's amino acid sequence.[2][9]

Arginine-rich peptides like PenArg show a strong propensity to interact with cell surface heparan sulfate proteoglycans (HSPGs).[5][8] This interaction is thought to be a key initiating step for endocytosis. The clustering of these proteoglycans upon peptide binding can trigger intracellular signaling cascades that lead to internalization via pathways such as macropinocytosis.[2] In contrast, while Penetratin also binds HSPGs, the interaction is stabilized by both electrostatic and hydrophobic forces, which may also facilitate direct translocation, particularly at lower concentrations.[8][12]

Signaling Pathways in Penetratin-Arg Uptake

The following diagram illustrates the proposed signaling pathways involved in the endocytic uptake of arginine-rich Penetratin analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship of truncated and substituted analogues of the intracellular delivery vector Penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and cell-penetrating properties of penetratin analogs: effect of sequence and secondary structure [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Penetratin and its Arginine-Rich Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical properties of Penetratin, a well-characterized cell-penetrating peptide (CPP), and its arginine-rich derivative, herein referred to as Penetratin-Arg. The substitution of lysine residues with arginine is a common strategy to enhance the cellular uptake of CPPs, and this guide explores the structural and functional consequences of this modification. By understanding these properties, researchers can better design and optimize peptide-based drug delivery systems.

Introduction to Penetratin and the Role of Arginine

Penetratin is a 16-amino-acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain protein.[1] It has been extensively studied for its ability to translocate across cellular membranes and deliver a variety of molecular cargo.[2] The peptide is characterized by a mix of cationic and hydrophobic residues, which are crucial for its membrane interaction.

The sequence of native Penetratin is: RQIKIWFQNRRMKWKK [2]

The "this compound" variant discussed in this guide refers to a sequence where the lysine (K) residues have been substituted with arginine (R) residues: RQIRIWFQNRRMRWRR

Arginine-rich CPPs are noted for their high transduction efficiency. This is largely attributed to the unique properties of the arginine's guanidinium headgroup, which can form stable, bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphate groups on phospholipids and sulfate groups on proteoglycans. Lysine's ammonium group, in contrast, typically forms single hydrogen bonds. This difference in interaction potential is a key factor in the enhanced cellular uptake observed for arginine-rich peptides.[3]

Structural Properties: A Tale of Two Conformations

In aqueous solution, Penetratin and its analogs exist in a largely unstructured, random coil conformation.[4] However, upon interaction with a membrane environment, they undergo significant conformational changes. This structural plasticity is a hallmark of many CPPs.

Interaction with Model Membranes

The initial step in cellular entry for CPPs is their interaction with the plasma membrane. This process is governed by a combination of electrostatic and hydrophobic forces.

-

Electrostatic Interactions: The positive charges of the arginine and lysine residues in Penetratin drive the initial binding to the negatively charged cell surface.[6] This interaction is particularly strong for this compound due to the superior hydrogen bonding capacity of the guanidinium group.

-

Hydrophobic Interactions: Following the initial electrostatic binding, the hydrophobic residues, particularly the tryptophan (W) residues in Penetratin, insert into the hydrophobic core of the lipid bilayer.[6] This insertion is critical for the subsequent translocation process.

Isothermal Titration Calorimetry (ITC) and fluorescence-based vesicle leakage assays are powerful techniques to quantify these interactions. ITC can determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Leakage assays, on the other hand, measure the peptide's ability to perturb the membrane, which can be an indicator of its translocation potential.

Cellular Internalization Mechanisms

The precise mechanism by which Penetratin and its analogs enter cells is still a subject of debate, with evidence supporting both direct translocation across the membrane and endocytic pathways .[6][7] It is now widely accepted that multiple pathways may be utilized, and the dominant mechanism can depend on factors such as peptide concentration, cargo size, and cell type.[6]

For arginine-rich peptides like this compound, there is strong evidence for the involvement of macropinocytosis , a form of fluid-phase endocytosis.[8] The uptake efficiency generally follows the trend: This compound > Penetratin > Penetratin-Lys . This highlights the critical role of arginine in promoting efficient cellular uptake. Cell surface proteoglycans, such as heparan sulfates, are known to play a significant role in concentrating these cationic peptides at the cell surface, thereby facilitating their internalization.[3]

Quantitative Biophysical Data

The following tables summarize the available quantitative data for Penetratin. Direct comparative data for this compound is limited in the reviewed literature, but qualitative comparisons are provided based on established trends for arginine-rich peptides.

| Parameter | Peptide | Value | Cell/Membrane System | Reference |

| Binding Affinity (Kd) | Penetratin | 0.01 µM | Wild-Type (WT) cell membrane fragments | [7] |

| Penetratin | 0.3 µM | Sialic Acid deficient (SAneg) cell membrane fragments | [7] | |

| Penetratin | 2 µM | Glycosaminoglycan deficient (GAGneg) cell membrane fragments | [7] | |

| This compound | Expected to be higher than Penetratin | - | [3] |

Table 1: Binding Affinity of Penetratin to Cell Membrane Fragments. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates stronger binding. The data shows that Penetratin binds with high affinity to wild-type cell membranes, and this affinity is reduced when key negatively charged components (sialic acids and GAGs) are absent. This compound is expected to have a higher affinity (lower Kd) due to the enhanced interactions of arginine residues.

| Parameter | Peptide | Relative Uptake Efficiency | Cell Line | Reference |

| Cellular Uptake | This compound | > 100% | CHO-K1 | [3][9] |

| Penetratin | 100% (baseline) | CHO-K1 | [3][9] | |

| Penetratin-Lys | < 100% | CHO-K1 | [3][9] |

Table 2: Relative Cellular Uptake Efficiency. This table illustrates the generally observed trend in cellular uptake for Penetratin and its lysine and arginine-substituted analogs, as measured by techniques like flow cytometry. The arginine-rich variant consistently shows superior uptake.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biophysical properties of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of the peptide in solution and upon interaction with model membranes (liposomes).

Methodology:

-

Peptide and Liposome Preparation:

-

Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare Large Unilamellar Vesicles (LUVs) with a defined lipid composition (e.g., POPC/POPG) by extrusion.

-

-

CD Measurements:

-

Perform measurements on a spectropolarimeter in a quartz cuvette with a short path length (e.g., 0.1 cm).[1]

-

Record spectra from 190 to 250 nm at a controlled temperature (e.g., 25 °C).[1]

-

Set the bandwidth to 1 nm and the response time to 0.5 s.[1]

-

Accumulate multiple scans (e.g., 20) for each sample and average them to improve the signal-to-noise ratio.[1]

-

Subtract the spectrum of the buffer and liposomes alone to obtain the peptide's CD signal.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

-

Estimate the percentage of α-helical content using the mean residue ellipticity at 222 nm ([θ]222) with the following formula: % α-helix = (([θ]222 - [θ]coil) / ([θ]helix - [θ]coil)) * 100 (where [θ]coil and [θ]helix are the values for a random coil and 100% helix, respectively).

-

Vesicle Leakage Assay using Fluorescence Spectroscopy

Objective: To assess the peptide's ability to perturb and induce leakage from lipid vesicles.

Methodology:

-

Vesicle Preparation:

-

Fluorescence Measurement:

-

Place the vesicle suspension in a fluorometer cuvette.

-

Monitor the fluorescence intensity of ANTS at its emission maximum (around 520 nm) with excitation at its maximum (around 350 nm).

-

After establishing a stable baseline, inject a known concentration of the peptide into the cuvette and record the change in fluorescence over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated dye, which corresponds to the maximum fluorescence signal.[8]

-

-

Data Analysis:

-

Calculate the percentage of leakage at a given time point using the following formula: % Leakage = ((Ft - F0) / (Fmax - F0)) * 100 (where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition).

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the peptide binding to lipid vesicles.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the peptide in the sample cell of the calorimeter.

-

Prepare a suspension of LUVs in the injection syringe, using the same buffer to avoid heats of dilution.

-

-

ITC Experiment:

-

Perform a series of small, sequential injections of the liposome suspension into the peptide solution while monitoring the heat change.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of lipid to peptide.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the entropy of binding (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

-

Confocal Microscopy for Cellular Uptake Visualization

Objective: To visualize the cellular localization of the peptide and investigate the uptake mechanism.

Methodology:

-

Cell Culture and Labeling:

-

Culture a suitable cell line (e.g., HeLa or CHO cells) on glass-bottom dishes.

-

Synthesize the peptide with a fluorescent label (e.g., FITC or TAMRA).

-

-

Peptide Incubation:

-

Incubate the cells with the fluorescently labeled peptide at a desired concentration for various time points.

-

To investigate the role of endocytosis, pre-incubate cells with known endocytosis inhibitors (e.g., amiloride for macropinocytosis) before adding the peptide.[8]

-

-

Imaging:

-

Wash the cells to remove non-internalized peptide.

-

Image the cells using a confocal laser scanning microscope.

-

Acquire images in the appropriate channels for the peptide's fluorophore and, if desired, for cellular markers (e.g., a nuclear stain like DAPI or a lysosomal marker).

-

-

Analysis:

-

Analyze the images to determine the subcellular localization of the peptide (e.g., punctate endosomal patterns, diffuse cytoplasmic, or nuclear).

-

Compare the uptake in the presence and absence of inhibitors to infer the involvement of specific endocytic pathways.

-

Visualizations of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed mechanisms.

References

- 1. Conformational states of the cell-penetrating peptide penetratin when interacting with phospholipid vesicles: effects of surface charge and peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Arginine Residues in Penetratin and its Arginine-Enriched Analogue Function

Abstract

Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic cargo. Among these, Penetratin and its arginine-rich analogues are extensively studied. The cationic nature of these peptides, particularly the contribution of arginine residues, is fundamental to their ability to traverse cellular membranes. This technical guide elucidates the critical role of arginine residues in the function of Penetratin and its more potent analogue, Pen-Arg, in which lysine residues are substituted with arginines. We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying processes to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Guanidinium Group

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, is a well-established CPP capable of translocating a variety of cargo molecules across the plasma membrane.[1] Its sequence contains seven positively charged residues (three arginines and four lysines).[2] The functional importance of these cationic residues, specifically arginine, has been a central theme of investigation. Arginine-rich CPPs are a major class of these peptides, and their efficacy is largely attributed to the unique properties of the arginine side chain's guanidinium group.[3][4]

The guanidinium group's positive charge is delocalized across its three nitrogen atoms, allowing it to form multidentate hydrogen bonds with negatively charged moieties on the cell surface, such as phosphates, sulfates, and carboxylates.[5][6][7] This interaction is considered a critical initiating step for cellular entry.[7] Studies comparing arginine-rich peptides with their lysine-rich counterparts consistently demonstrate the superior translocation ability of the former, a phenomenon often termed the "arginine magic".[2][8] This guide will explore the mechanistic basis for this superiority.

Mechanisms of Cellular Uptake: The Arginine Advantage

The cellular entry of arginine-rich CPPs like Penetratin-Arg is not governed by a single pathway but rather a combination of mechanisms, including direct translocation across the plasma membrane and endocytosis.[6][8] The arginine content is a key determinant of which pathway is favored.

Initial Cell Surface Interactions

The first step in cellular uptake is the electrostatic interaction between the positively charged arginine residues and negatively charged components of the cell surface.[6]

-

Glycosaminoglycans (GAGs): Arginine-rich CPPs bind with high affinity to sulfated GAGs, such as heparan sulfate, which are abundant on most cell surfaces.[5][9] This interaction is driven by a favorable enthalpy contribution, presumably from the multidentate hydrogen bonding between the guanidinium group and the sulfate/carboxylate groups of GAGs.[5] This binding can induce clustering of GAGs, which may trigger subsequent internalization pathways.[3]

-

Phospholipids: The guanidinium groups also interact strongly with the phosphate headgroups of phospholipids in the cell membrane.[10][11] This interaction is crucial for membrane destabilization and subsequent entry.

Direct Membrane Translocation

At sufficient concentrations, arginine-rich CPPs can cross the plasma membrane directly in an energy-independent process.[3][8] Several models have been proposed:

-

Pore Formation: The strong interaction between multiple arginine residues and the lipid headgroups can induce local distortions and reduce the energy barrier for translocation, leading to the formation of transient, toroidal pores through which the peptides can pass.[11]

-

Membrane Multilamellarity and Fusion: A more recent model suggests that arginine-rich CPPs induce the formation of multilamellar membrane structures that subsequently fuse with the plasma membrane, creating a fusion pore for entry.[12] This mechanism differs significantly from the transient pore model.[12]

-

Fatty Acid-Mediated Channeling: Another proposed mechanism involves the interaction of guanidinium groups with deprotonated fatty acids on the outer leaflet of the membrane.[13][14] This interaction is thought to nucleate a transient channel, facilitating peptide transport. The lower pH on the cytosolic side would protonate the fatty acids, leading to the release of the peptide and the resealing of the channel.[13]

Endocytosis

While direct translocation occurs, endocytosis is also a major route for CPP internalization, particularly at lower concentrations.[3][8]

-

Macropinocytosis: The uptake of some arginine-rich peptides, like octa-arginine (R8), has been shown to be sensitive to inhibitors of macropinocytosis and F-actin polymerization.[15] This process involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane. Treatment with R8 can induce significant rearrangement of the actin cytoskeleton, a hallmark of macropinocytosis.[15]

-

Other Endocytic Pathways: Clathrin-mediated endocytosis and caveolae-mediated endocytosis have also been implicated in the uptake of various CPPs.[3][8]

Once inside endosomes, the CPP and its cargo must escape into the cytosol to be biologically active. The high positive charge of arginine residues can contribute to endosomal escape through the "proton sponge" effect, although this is more commonly associated with histidine residues.

Quantitative Data: Arginine vs. Lysine and Concentration Effects

Quantitative analysis underscores the superior efficacy of arginine over lysine in mediating cellular uptake. The number of arginine residues and the peptide concentration are critical variables influencing internalization efficiency.

Table 1: Comparative Cellular Uptake and Membrane Interaction of Penetratin Analogues

| Peptide | Sequence | Key Feature | Relative Uptake Efficiency | Interaction with Lipid Phosphates | Reference |

|---|---|---|---|---|---|

| Penetratin | RQIKIWFQNRRMKWKK | Wild-Type (3 Arg, 4 Lys) | Intermediate | Arg₁₀ and Lys₁₃ show close contact at low temp. | [2][16] |

| Pen-Arg | RQIKIWFQNRRMRWKK (Lys to Arg) | All-Arginine Analogue | Highest | Stronger, more rigid interaction than Lys | [1][2] |

| Pen-Lys | RQIKIWFQNRRMKWKK (Arg to Lys) | All-Lysine Analogue | Lowest | Weaker, more dynamic interaction than Arg |[2] |

Table 2: Concentration-Dependent Cellular Penetration of Arginine-Rich Peptides

| Peptide Series | Cell Line | Key Finding | Concentration Range | Reference |

|---|---|---|---|---|

| RnAANCK (n=1 to 6 Arg) | DU145 Prostate Cancer | Uptake rate increases with the number of arginine residues (R). | 50 µM | [9] |

| Penetratin | CHO-K1 | Direct translocation observed only at concentrations below 2 µM. | < 2 µM | [3] |

| Oligoarginines | Various | At high concentrations, direct translocation dominates; at low concentrations, endocytosis is the primary mechanism. | µM range |[17] |

Table 3: Solid-State NMR Distance Measurements for Penetratin in Anionic Membranes

| Labeled Residue & Atom | Distance to Lipid ³¹P | Temperature | Significance | Reference |

|---|---|---|---|---|

| Arg₁₀ Cζ | 4.2 Å | Low Temperature (Gel-phase) | Indicates direct N-H···O-P hydrogen bond formation. | [2] |

| Lys₁₃ Cε | 4.0 Å | Low Temperature (Gel-phase) | Indicates direct charge-charge interaction. | [2] |

| Ile₃ Cγ2/Cδ1 | 6.9 Å | Low Temperature (Gel-phase) | Longer distance highlights specificity of Arg/Lys interaction. | [2] |

| Arg₁₀ Cα (backbone) | 6.8 Å | Low Temperature (Gel-phase) | Shows side chain, not backbone, is in close contact. |[2] |

Note: At physiological temperatures, the lysine-phosphate interaction is proposed to be much weaker and more dynamic than the arginine-phosphate interaction, contributing to arginine's superior function.[2]

Mandatory Visualizations

Diagram 1: Guanidinium Group Interaction

Caption: Arginine's guanidinium group forms key interactions with cell surface anions.

Diagram 2: Experimental Workflow for CPP Uptake Assay

Caption: Standardized workflow for quantifying CPP-mediated cellular internalization.

Diagram 3: Cellular Entry Pathways of Arginine-Rich CPPs

Caption: Dual pathways for cellular uptake facilitated by arginine residues.

Key Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible data in CPP research.

Cellular Uptake Quantification via Flow Cytometry

This method provides high-throughput quantitative data on the total cellular uptake of fluorescently labeled peptides.

-

Objective: To quantify the mean fluorescence intensity of a cell population after incubation with a fluorophore-conjugated CPP.

-

Materials:

-

Adherent or suspension cells (e.g., HeLa, CHO-K1).[18]

-

Fluorophore-labeled CPP (e.g., FITC-Pen-Arg).

-

Complete culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA (for adherent cells).

-

Flow cytometer.

-

-

Protocol:

-

Cell Seeding: Seed cells in a 12-well or 24-well plate to reach 70-80% confluency on the day of the experiment.

-

Peptide Incubation: Remove culture medium and add fresh medium containing the desired concentration of fluorescently labeled CPP. Incubate for a specified time (e.g., 1-2 hours) at 37°C.[19]

-

Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate for 3-5 minutes to detach cells. Neutralize with complete medium.

-

Sample Preparation: Transfer the cell suspension to FACS tubes. Centrifuge, remove the supernatant, and resuspend in 300-500 µL of FACS buffer (e.g., PBS with 1% BSA).

-

Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Untreated cells are used as a negative control to set the baseline fluorescence.

-

Data Interpretation: The geometric mean fluorescence intensity is used as a measure of cellular uptake.

-

Visualization of Uptake via Confocal Microscopy

This technique allows for the visualization of the subcellular localization of CPPs, helping to distinguish between endosomal entrapment and cytosolic/nuclear delivery.

-

Objective: To visualize the intracellular distribution of a fluorescently labeled CPP.

-

Materials:

-

Cells seeded on glass-bottom dishes or coverslips.

-

Fluorophore-labeled CPP.

-

Organelle-specific fluorescent dyes (e.g., LysoTracker for late endosomes/lysosomes, Hoechst for nucleus).[19]

-

Paraformaldehyde (PFA) for fixation.

-

Mounting medium.

-

-

Protocol:

-

Cell Culture & Incubation: Seed cells on appropriate imaging dishes. Incubate with the fluorescently labeled CPP as described in the flow cytometry protocol.[20]

-

Co-staining (Optional, for live-cell imaging): During the last 30 minutes of CPP incubation, add organelle-specific dyes like LysoTracker.

-

Washing: Gently wash cells three times with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization & Nuclear Staining: Wash again with PBS. If required, permeabilize with Triton X-100. Add a nuclear stain like Hoechst or DAPI for 5-10 minutes.

-

Mounting & Imaging: Wash a final time and mount the coverslip onto a slide with mounting medium. Image using a confocal laser scanning microscope.

-

Analysis: Analyze images for peptide localization (e.g., punctate vs. diffuse patterns). Co-localization analysis with organelle markers can be performed to quantify endosomal entrapment.[20]

-

Membrane Permeabilization (Calcein Leakage) Assay

This in vitro assay assesses the ability of a CPP to disrupt lipid bilayers, providing insight into its potential for direct translocation.

-

Objective: To measure the release of a fluorescent dye from lipid vesicles upon interaction with a CPP.

-

Materials:

-

Lipids (e.g., POPC, POPG) to form large unilamellar vesicles (LUVs).

-

Calcein (self-quenching at high concentrations).

-

Size-exclusion chromatography column (e.g., Sephadex G-50).

-

Spectrofluorometer.

-

-

Protocol:

-

Vesicle Preparation: Prepare LUVs encapsulating a high concentration (e.g., 50-100 mM) of calcein.

-

Purification: Remove non-encapsulated calcein by passing the vesicle suspension through a size-exclusion column.

-

Assay: Dilute the calcein-loaded LUVs in a buffer solution in a cuvette.

-

Peptide Addition: Add the CPP to the cuvette at the desired concentration.

-

Fluorescence Monitoring: Monitor the increase in calcein fluorescence over time at its excitation/emission wavelengths (e.g., 495/515 nm). An increase in fluorescence indicates that the peptide has permeabilized the vesicle membrane, causing calcein to leak out, become diluted, and de-quenched.

-

Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and cause 100% calcein release. This value is used to normalize the data.

-

Conclusion and Future Directions

The evidence overwhelmingly supports the central role of arginine residues in the function of Penetratin and other arginine-rich CPPs. The unique chemical structure of the guanidinium group facilitates high-affinity interactions with the cell surface, initiating a cascade of events that lead to efficient cellular uptake through both direct translocation and endocytic pathways.[5][7] Quantitative studies consistently show that replacing lysines with arginines, as in Pen-Arg, enhances internalization, while the reverse is also true.[2]

For drug development professionals, these findings are critical. The number and spatial arrangement of arginine residues can be fine-tuned to optimize the delivery of specific cargo molecules.[21] However, a balance must be struck, as increasing arginine content can also lead to higher cytotoxicity.[9]

Future research should continue to focus on:

-

Elucidating the precise biophysical mechanisms of membrane translocation with higher resolution techniques.

-

Developing strategies to enhance endosomal escape, which remains a significant barrier to the efficacy of CPP-delivered biologics.

-

Designing next-generation CPPs with improved cell-type specificity and lower off-target toxicity for clinical applications.

By building on the fundamental understanding of the role of arginine, the scientific community can continue to advance CPPs as powerful tools for next-generation therapeutics.

References

- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Understanding of Physicochemical Mechanisms for Cell Membrane Penetration of Arginine-rich Cell Penetrating Peptides: Role of Glycosaminoglycan Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell-Penetrating, Guanidinium-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Arginine with the Cell's Gatekeeper: A Technical Guide to Penetratin's Interaction with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila, has emerged as a significant tool in drug delivery due to its remarkable ability to translocate across cellular membranes. A key to this cell-penetrating peptide's (CPP) function lies in its arginine (Arg) residues. The guanidinium groups of these residues engage in a complex series of interactions with the lipid bilayer, initiating a cascade of events that facilitates membrane translocation. Understanding the biophysical and molecular underpinnings of this interaction is paramount for the rational design of more efficient and specific drug delivery vectors. This in-depth technical guide provides a comprehensive overview of the Penetratin-arginine interaction with lipid bilayers, consolidating quantitative data, detailing experimental protocols, and visualizing the core mechanisms.

The interaction is a multi-step process that begins with the electrostatic attraction between the positively charged arginine residues of Penetratin and the negatively charged components of the cell membrane, such as phosphatidylserine (PS) and phosphatidylglycerol (PG) lipids. This initial binding is followed by a conformational change in the peptide, often from a random coil in solution to an α-helical or β-sheet structure upon membrane association. The specific conformation adopted is highly dependent on factors such as the lipid composition of the bilayer and the peptide-to-lipid ratio. Subsequently, the peptide inserts into the membrane, a process influenced by both its arginine and tryptophan residues. The precise mechanism of translocation across the bilayer is still a subject of active research, with evidence supporting various models including direct penetration, the formation of transient pores, or an inverted micelle mechanism.

This guide will delve into the quantitative aspects of these interactions, provide detailed methodologies for their study, and present visual representations of the key processes to facilitate a deeper understanding for researchers in the field.

Quantitative Data on Penetratin-Lipid Bilayer Interactions

The interaction of Penetratin with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities, thermodynamic parameters, conformational changes, and penetration depths under different experimental conditions.

Table 1: Binding Affinity of Penetratin to Lipid Bilayers

| Lipid System | Method | K d (μM) | Reference |

| Wild-Type (WT) Cell Membrane Fragments | Plasmon Waveguide Resonance (PWR) | 0.01 ± 0.003 | [1] |

| Glycosaminoglycan-deficient (GAGneg) Cell Membrane Fragments | Plasmon Waveguide Resonance (PWR) | 2.0 ± 0.6 | [1] |

| Sialic Acid-deficient (SAneg) Cell Membrane Fragments | Plasmon Waveguide Resonance (PWR) | 0.3 ± 0.04 | [1] |

| POPC/POPG (3:1) LUVs | Isothermal Titration Calorimetry (ITC) | In the low micromolar range | [1] |

| DMPC/DMPG (3:1) SUVs | Circular Dichroism (CD) | High affinity (not quantified with K d ) | [2] |

Table 2: Thermodynamic Parameters of Penetratin-Lipid Interaction

| Lipid System | Method | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| POPC/POPG (1:1) Vesicles | Isothermal Titration Calorimetry (ITC) | Exothermic (value not specified) | Favorable (value not specified) | Spontaneous (value not specified) | [3] |

| DMPC/DMPG (8:7) Bilayers (Sheet-Turn Transition) | Solid-State NMR | Not directly measured | Major contribution to ΔG | Temperature-dependent | [4][5] |

Note: Detailed thermodynamic parameters for Penetratin binding are not extensively reported in the provided search results. The data indicates that the binding is enthalpically and entropically favorable.

Table 3: Conformational Changes of Penetratin upon Lipid Bilayer Interaction

| Lipid System | P/L Ratio | Method | Predominant Conformation | % Helicity / β-sheet | Reference |

| DMPC/DMPG (8:7) | 1:15 | Solid-State NMR | β-sheet (low temp), Coil-like (high temp) | Not specified | [4] |

| DMPC/DMPG (3:1) | 1:30 | Solid-State NMR | β-sheet (low temp), Coil-like (high temp) | Not specified | [4] |

| POPG/POPC (<30:70) | High | Circular Dichroism (CD) | α-helix | Not specified | [6] |

| POPG/POPC (>30:70) | High | Circular Dichroism (CD) | β-sheet | Not specified | [6] |

| POPG/POPC (constant) | Low to High | Circular Dichroism (CD) | α → β transition | Not specified | [6] |

| Egg PC/POPS (80/20) | 1:50 | Circular Dichroism (CD) | α-helix and β-turn | Not specified | [7] |

Table 4: Membrane Penetration Depth of Penetratin's Tryptophan Residues

| Lipid System | Method | Quencher | Insertion Depth (from bilayer center) | Reference |

| POPC/POPG with varying cholesterol | Tryptophan Fluorescence Quenching | Brominated Lipids | ~11 Å (for the shallowest quencher) | [8] |

| Negatively charged phospholipids | Tryptophan Fluorescence Quenching | Acrylamide and Iodide | Shielded from quenchers, indicating insertion | [9] |

Note: The exact penetration depth in Angstroms from the bilayer center is not consistently reported across studies. The data indicates that the tryptophan residues insert into the interfacial region of the membrane.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Penetratin-lipid interactions.

Solid-State NMR (ssNMR) Spectroscopy

Objective: To determine the conformation and dynamics of Penetratin when bound to lipid bilayers.

Methodology:

-

Sample Preparation:

-

Synthesize Penetratin with 13C and 15N isotopic labels at specific residue positions.

-

Prepare multilamellar vesicles (MLVs) of desired lipid composition (e.g., DMPC/DMPG at 8:7 molar ratio).

-

Co-dissolve the labeled peptide and lipids in an organic solvent (e.g., trifluoroethanol/chloroform).

-

Remove the solvent under a stream of nitrogen gas followed by high vacuum to form a thin lipid/peptide film.

-

Hydrate the film with a buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to a final lipid concentration of ~50% (w/w).

-

Homogenize the sample by multiple freeze-thaw cycles.

-

Pack the hydrated lipid/peptide sample into an ssNMR rotor.

-

-

NMR Spectroscopy:

-

Acquire 1D 13C cross-polarization magic-angle spinning (CPMAS) spectra at various temperatures to observe conformational changes.

-

Perform 2D 13C-13C correlation experiments (e.g., DARR or PARIS) to assign the 13C chemical shifts of the labeled residues.

-

Analyze the 13C chemical shifts to determine the secondary structure (α-helix, β-sheet, or random coil) by comparing them to known chemical shift databases.

-

Measure C-H order parameters and chemical shift anisotropy lineshapes to probe the dynamics and orientation of the peptide in the bilayer.[4][5]

-

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the secondary structure of Penetratin upon interaction with lipid vesicles.

Methodology:

-

Sample Preparation:

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC/POPG) by sonication or extrusion.

-

Prepare a stock solution of Penetratin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

-

Mix the peptide solution with the vesicle suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50).

-

Incubate the sample to allow for peptide-vesicle interaction.

-

-

CD Spectroscopy:

-

Record CD spectra using a spectropolarimeter in the far-UV region (e.g., 190-260 nm).

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.

-

Maintain the sample temperature using a Peltier device.

-

Subtract the spectrum of the buffer and lipid vesicles from the peptide-vesicle spectrum to obtain the spectrum of the bound peptide.

-

Deconvolute the resulting CD spectrum using algorithms like CONTIN-LL to estimate the percentage of α-helix, β-sheet, and random coil structures.[2][6]

-

Fluorescence Spectroscopy

Objective: To study the binding, insertion depth, and membrane-disrupting activity of Penetratin.

Methodology:

-

Binding Affinity (Tryptophan Fluorescence):

-

Measure the intrinsic tryptophan fluorescence of Penetratin in a buffer.

-

Titrate the peptide solution with increasing concentrations of lipid vesicles.

-

Monitor the change in fluorescence intensity and/or the blue shift in the emission maximum.

-

Plot the change in fluorescence as a function of lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[9]

-

-

Membrane Penetration Depth (Fluorescence Quenching):

-

Prepare LUVs containing brominated phospholipids at specific positions on the acyl chains (e.g., (6,7)-BrPC, (9,10)-BrPC).

-

Measure the tryptophan fluorescence of Penetratin in the presence of these quencher-containing vesicles (F) and in the presence of vesicles without quenchers (F0).

-

Calculate the quenching efficiency (F0/F) for each quencher position.

-

Use the parallax method to calculate the approximate insertion depth of the tryptophan residues from the bilayer center.[8]

-

-

Membrane Permeabilization (Leakage Assay):

-

Prepare LUVs encapsulating a fluorescent dye (e.g., calcein or ANTS) and its quencher (e.g., CoCl2 or DPX) at a self-quenching concentration.

-

Add Penetratin to the external solution of the LUVs.

-

Monitor the increase in fluorescence intensity over time, which corresponds to the leakage of the dye from the vesicles due to membrane disruption.

-

Normalize the leakage by measuring the maximum fluorescence after complete vesicle lysis with a detergent (e.g., Triton X-100).[10][11][12]

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of Penetratin binding to lipid vesicles.

Methodology:

-

Sample Preparation:

-

Prepare LUVs of the desired lipid composition in a degassed buffer.

-

Prepare a solution of Penetratin in the same degassed buffer.

-

Place the lipid vesicle suspension in the ITC sample cell and the peptide solution in the injection syringe.

-

-

ITC Measurement:

-

Perform a series of injections of the peptide solution into the lipid vesicle suspension while monitoring the heat change.

-

Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of peptide to lipid.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[1][13]

-

Molecular Dynamics (MD) Simulations

Objective: To investigate the interaction of Penetratin with a lipid bilayer at an atomic level.

Methodology:

-

System Setup:

-

Build a model of the Penetratin peptide, often starting from a known solution structure or an idealized conformation (e.g., α-helix).

-

Construct a hydrated lipid bilayer model with the desired lipid composition (e.g., POPC/POPG) using software like CHARMM-GUI.

-

Place the peptide near the surface of the bilayer.

-

Solvate the system with water molecules and add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the peptide.

-

Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the interaction and potential translocation events.

-

-

Analysis:

-

Analyze the trajectory to study the peptide's conformational changes, orientation relative to the bilayer, and insertion depth.

-

Calculate the number of hydrogen bonds and salt bridges between the peptide (specifically the arginine residues) and the lipid headgroups.

-

Monitor the effect of the peptide on bilayer properties such as thickness, area per lipid, and lipid order parameters.

-

Use enhanced sampling techniques like umbrella sampling to calculate the potential of mean force (PMF) for peptide translocation across the bilayer.[14]

-

Signaling Pathways and Logical Relationships

The interaction of Penetratin with a lipid bilayer can be conceptualized as a multi-stage process. The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for studying this interaction and the proposed molecular mechanism.

References

- 1. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Reversible Sheet–Turn Conformational Change of a Cell-Penetrating Peptide in Lipid Bilayers Studied by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible sheet-turn conformational change of a cell-penetrating peptide in lipid bilayers studied by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational states of the cell-penetrating peptide penetratin when interacting with phospholipid vesicles: effects of surface charge and peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]

- 12. mdpi.com [mdpi.com]

- 13. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Conformational changes of Penetratin-Arg upon membrane binding

An In-depth Technical Guide to the Conformational Dynamics of Penetratin and its Arginine-Rich Variants Upon Membrane Interaction

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic cargo. Among the most studied CPPs is Penetratin, a 16-residue peptide derived from the Antennapedia homeodomain, and its derivatives, which are often enriched with arginine to enhance cellular uptake. A critical aspect of their function involves a profound conformational change upon interacting with the cell membrane. This guide provides a detailed examination of these structural transitions, summarizing key quantitative data, outlining common experimental protocols, and visualizing the underlying processes. In aqueous solution, Penetratin and its analogues exist predominantly in a disordered, random coil state. However, upon binding to lipid bilayers, they undergo a chameleon-like transition to more ordered α-helical or β-sheet structures. This conformational shift is fundamental to their membrane translocation capabilities and is modulated by factors such as membrane lipid composition, peptide concentration, and the specific amino acid sequence. Understanding these dynamics at a molecular level is crucial for the rational design of more efficient drug delivery systems.

Introduction

Penetratin (RQIKIWFQNRRMKWKK) is a highly cationic peptide that can traverse cellular membranes and facilitate the transport of various cargo molecules. Its mechanism of action is intrinsically linked to its interaction with the lipid bilayer. The driving force for its initial membrane association is primarily the electrostatic attraction between its positively charged arginine and lysine residues and the negatively charged components of the cell membrane, such as phosphatidylserine (PS) and phosphatidylglycerol (PG).[1][2]

Following this initial binding, the peptide undergoes a significant structural rearrangement. This transition from a disordered state to an ordered one is a key event that facilitates its insertion into the membrane core and subsequent translocation.[3] Arginine-rich variants of Penetratin have been developed to leverage the unique properties of the guanidinium group, which is thought to form more stable and bidentate hydrogen bonds with phosphate head groups compared to the amine group of lysine, potentially leading to more efficient membrane interactions and internalization.[4][5]

This document synthesizes findings from various biophysical and computational studies to provide a comprehensive technical overview of these conformational changes.

Methodologies and Experimental Protocols

The study of peptide-membrane interactions relies on a suite of biophysical techniques that provide structural, thermodynamic, and topological information.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the most common method for assessing the secondary structure of peptides in different environments.[6] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum is characteristic of the peptide's secondary structure content.

Typical Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Model membranes, typically in the form of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), are prepared by extrusion or sonication of desired phospholipids (e.g., POPC, POPG).[7]

-

Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition: A baseline spectrum of the buffer and vesicles alone is subtracted from the peptide-vesicle spectrum. Data is typically expressed as mean residue ellipticity (MRE).

-

Analysis: The percentages of α-helix, β-sheet, and random coil are estimated by deconvoluting the CD spectra using various algorithms (e.g., K2D, CONTINLL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level information on peptide structure, dynamics, and orientation within a membrane mimetic, such as a detergent micelle or a bicelle.[8][9] Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) is particularly useful for studying the conformation of a peptide bound to a larger structure like a vesicle.[1]

Typical Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in an aqueous buffer, often containing D₂O for the lock signal. Membrane mimetics (e.g., SDS or DPC micelles) are added to the peptide solution.[1]

-

Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, trNOESY) are performed on a high-field NMR spectrometer.[1]

-

Structural Calculation: Inter-proton distances derived from NOESY cross-peaks are used as constraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

-

Localization Studies: Paramagnetic probes (e.g., Mn²⁺) or lipids with spin labels can be used to determine the insertion depth of the peptide within the bilayer.[8]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of peptides to membranes and to probe the local environment of intrinsic fluorophores, like tryptophan (Trp).

Typical Experimental Protocol:

-

Binding Affinity: The peptide is titrated with increasing concentrations of lipid vesicles. The change in Trp fluorescence intensity or a blue shift in the emission maximum (indicating movement into a more hydrophobic environment) is monitored. A binding isotherm is generated to calculate the dissociation constant (Kd).[2]

-

Quenching Assays: The insertion depth of the Trp residues can be determined using aqueous quenchers (like acrylamide) or lipid-soluble quenchers (like brominated lipids). The degree of quenching provides information on the accessibility of the Trp residue to the quencher and thus its location relative to the lipid-water interface.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd) in a single experiment.[11][12]

Typical Experimental Protocol:

-

Sample Preparation: The peptide solution is placed in the ITC syringe, and the lipid vesicle suspension is placed in the sample cell. All solutions are thoroughly degassed.

-

Titration: The peptide is injected into the vesicle suspension in small aliquots. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[12]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the conformational changes of Penetratin-Arg upon membrane binding.

Mechanism of Membrane Binding and Conformational Change

This diagram outlines the proposed sequence of events as this compound interacts with a negatively charged membrane.

References

- 1. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane interaction and cellular internalization of penetratin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.kaust.edu.sa]

- 6. Interaction and structure induction of cell-penetrating peptides in the presence of phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational states of the cell-penetrating peptide penetratin when interacting with phospholipid vesicles: effects of surface charge and peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solution NMR studies of cell-penetrating peptides in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Studies of Peptides and Proteins Associated with Membranes | Springer Nature Experiments [experiments.springernature.com]

- 10. Membrane binding and translocation of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamics of lipid interactions with cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane binding and pore formation of the antibacterial peptide PGLa: thermodynamic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Fate and Trafficking of Penetratin-Arg: A Technical Guide

Abstract

Cell-penetrating peptides (CPPs) represent a groundbreaking class of vectors for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic molecules. Among these, Penetratin and its analogues have been extensively studied. This technical guide focuses on Penetratin-Arg (Pen-Arg), a variant where lysine residues are substituted with arginines, a modification known to enhance cellular uptake. We provide an in-depth exploration of the molecular mechanisms governing the intracellular trafficking of Pen-Arg, from its initial interaction with the cell surface to its ultimate fate within the cell. This document details the primary uptake pathways, the critical challenge of endosomal escape, and the experimental protocols used to elucidate these processes. Quantitative data are summarized, and key workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

The cell membrane is a formidable barrier that restricts the entry of large and hydrophilic molecules, posing a significant challenge for drug delivery.[1] Cell-penetrating peptides (CPPs) are a diverse group of short peptides, typically rich in basic amino acids, that can traverse this barrier and deliver molecular cargo into the cell's interior.[1][2]

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, is one of the most well-characterized CPPs.[1][3] The variant this compound (Pen-Arg) was developed by substituting all lysine residues with arginines. This change is significant because the guanidinium group of arginine is more effective at forming bidentate hydrogen bonds with negatively charged cell surface molecules compared to the primary amine of lysine.[4][5] This enhanced interaction capability leads to more efficient cellular uptake of Pen-Arg and its conjugated cargo compared to the original Penetratin sequence.[1][2] Understanding the precise intracellular journey of Pen-Arg is paramount for optimizing its use as a delivery vector.

Cellular Uptake Mechanisms of this compound